
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known as DT-010, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DT-010 is a thionoester derivative of nicotinic acid and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound also inhibits the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, oxidative stress markers, and lipid peroxidation products in animal models of inflammation. This compound has also been shown to inhibit tumor growth and induce apoptosis in animal models of cancer. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. This compound can be easily administered orally or intraperitoneally, making it suitable for in vivo studies. However, the limitations of this compound include its poor solubility in water and low bioavailability. These limitations can be overcome by formulating this compound into a more soluble and bioavailable form.
将来の方向性
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has the potential to be developed as a therapeutic agent for various diseases. Future research should focus on optimizing the formulation of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound should also be tested in clinical trials to evaluate its safety and efficacy in humans. Overall, this compound is a promising compound with potential therapeutic applications, and further research is warranted to fully explore its therapeutic potential.
合成法
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dichlorobenzoyl chloride with 3-pyrrolidinethiol in the presence of triethylamine to obtain 2,3-dichlorophenyl-3-pyrrolidinethione. The obtained product is then reacted with nicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound.
科学的研究の応用
2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been extensively studied for its therapeutic potential in various disease models. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
特性
IUPAC Name |
2-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOQSHLRRBEBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

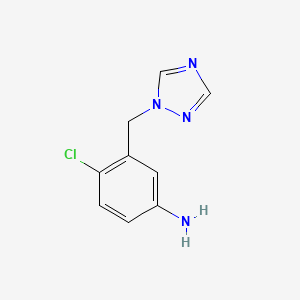
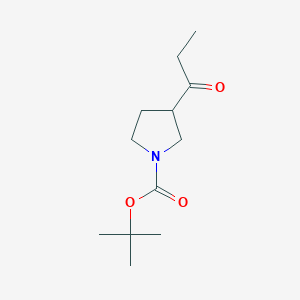
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)
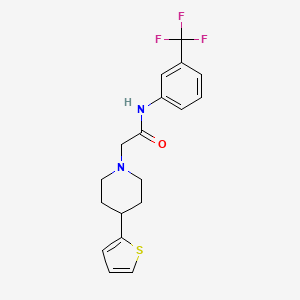
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856175.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)
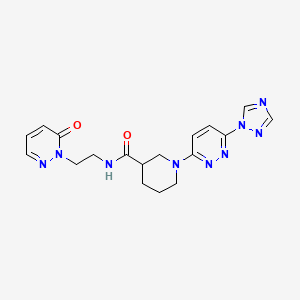
![4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide](/img/structure/B2856180.png)
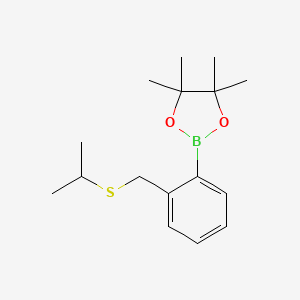
![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid](/img/structure/B2856188.png)
![5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2856191.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2856192.png)